molecular formula C12H18N2O B14805978 (3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine

(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine

Cat. No.: B14805978
M. Wt: 206.28 g/mol
InChI Key: RBULXBLDYXHFCY-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine is a chemical compound with the molecular formula C12H18N2O It features a pyridine ring substituted with cyclopropoxy and isopropyl groups, and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The cyclopropoxy and isopropyl groups are introduced to the pyridine ring through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.

    Introduction of the Amine Group: The methylene carbon is functionalized with an amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine: A closely related compound with similar structural features.

    (3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine: Another similar compound with slight variations in the position of substituents.

Uniqueness

(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3-cyclopropyloxy-5-propan-2-ylpyridin-4-yl)methanamine

InChI

InChI=1S/C12H18N2O/c1-8(2)11-6-14-7-12(10(11)5-13)15-9-3-4-9/h6-9H,3-5,13H2,1-2H3

InChI Key

RBULXBLDYXHFCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1CN)OC2CC2

Origin of Product

United States

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